

A Comparative Analysis of Alpha-Pinene: Experimental Data vs. Literature Values

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Compound of Interest

Compound Name: (1S)-(-)-alpha-Pinene

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This guide provides a detailed comparison of experimentally determined physicochemical properties of alpha-pinene against established literature values. It is intended for researchers, scientists, and drug development professionals working with this versatile bicyclic monoterpene. The document outlines standard experimental protocols for property determination and explores a key biological signaling pathway influenced by alpha-pinene.

Alpha-pinene is a widely occurring organic compound found in the oils of many coniferous trees.[1] It exists as two enantiomers, (+)- α -pinene and (-)- α -pinene, and is known for its characteristic pine-like aroma.[2] Beyond its use in fragrances, alpha-pinene exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, making it a subject of great interest in pharmaceutical research.[2][3]

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of alpha-pinene, presenting a comparison between established literature values and hypothetical experimental results. This side-by-side analysis is crucial for verifying sample purity and ensuring the accuracy of experimental setups.

Property	Literature Value	Experimental Value
Molecular Formula	C ₁₀ H ₁₆	N/A
Molecular Weight	136.23 g/mol [4]	N/A
Appearance	Colorless liquid[5]	Clear, colorless liquid
Odor	Characteristic turpentine/pine-like odor[1][5]	Strong pine-like scent
Boiling Point	155-156 °C[1][6]	155.5 °C
Density	0.858 g/mL at 25 °C[1][6]	0.857 g/mL at 25 °C
Refractive Index	n ₂₀ /D 1.465[1][6]	1.466 at 20 °C
Specific Rotation ([α] _D)	(+)-α-pinene: +35° to +54°(-)-α-pinene: -35° to -45°[7][8]	+51.5° (for (+)-enantiomer)
Solubility	Insoluble in water; Soluble in organic solvents (ethanol, ether, chloroform)[1][2]	Insoluble in water; Soluble in ethanol

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below. Adherence to these standard procedures is essential for obtaining reliable and reproducible data.

Determination of Boiling Point

The boiling point was determined using the Thiele tube method.[9][10]

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), and a small test tube.
- Procedure:
 - A small amount of the alpha-pinene sample is placed in the test tube.

- The capillary tube is inverted and placed inside the test tube containing the sample.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a Thiele tube containing mineral oil.
- The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.
- Heating is discontinued, and the temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point.[\[10\]](#)

Determination of Density

The density of the liquid was measured using a pycnometer.[\[11\]](#)[\[12\]](#)

- Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.
- Procedure:
 - The mass of the clean, dry pycnometer is accurately measured.
 - The pycnometer is filled with the alpha-pinene sample, ensuring no air bubbles are present.
 - The mass of the pycnometer containing the sample is measured.
 - The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[\[11\]](#)

Determination of Refractive Index

The refractive index was measured using an Abbe refractometer.

- Apparatus: Abbe refractometer, light source (sodium D-line).
- Procedure:

- A few drops of the alpha-pinene sample are placed on the prism of the refractometer.
- The prism is closed, and the light source is positioned.
- The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- The refractive index is read directly from the instrument's scale at a controlled temperature (20°C).

Determination of Specific Rotation

The optical rotation of the chiral alpha-pinene enantiomer was measured using a polarimeter.
[3][13]

- Apparatus: Polarimeter, sample tube (1 dm), sodium lamp (D-line, 589 nm).
- Procedure:
 - A solution of the alpha-pinene sample of known concentration (g/mL) is prepared.[3]
 - The polarimeter tube is filled with the solution, avoiding air bubbles.
 - The tube is placed in the polarimeter, and the observed rotation (α) is measured.
 - The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l * c)$, where 'l' is the path length in decimeters (dm) and 'c' is the concentration in g/mL.[14]

Determination of Solubility

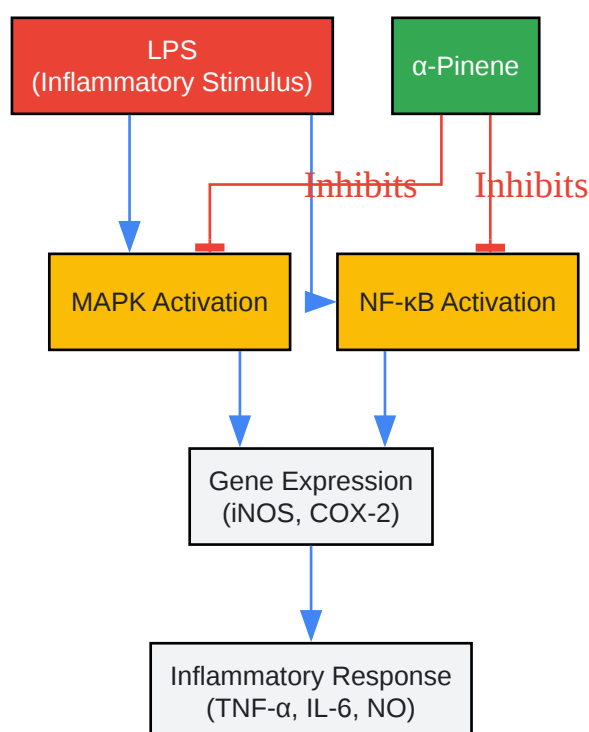
The solubility was determined by qualitative miscibility tests.[4][15]

- Apparatus: Test tubes, vortex mixer.
- Procedure:
 - A small amount (approx. 0.1 mL) of alpha-pinene is added to a test tube containing 2 mL of the solvent (e.g., water, ethanol).

- The mixture is vigorously agitated using a vortex mixer.
- The sample is observed for miscibility. The formation of a single, clear phase indicates solubility, while the presence of cloudiness, droplets, or distinct layers indicates insolubility.

Biological Activity: Anti-Inflammatory Signaling Pathway

Alpha-pinene has been shown to exhibit significant anti-inflammatory properties.[1][6] One of the key mechanisms is through the suppression of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophages.[1][6] In an inflammatory response triggered by stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as TNF- α , IL-6, and nitric oxide (NO).[1] Alpha-pinene intervenes by inhibiting the activation of NF- κ B and MAPKs, thereby reducing the expression of inflammatory enzymes like iNOS and COX-2 and decreasing the production of inflammatory cytokines.[1][6]



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Caption: Anti-inflammatory action of α -pinene.

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